molecular formula C18H15N3O4 B5349913 4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone

4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone

Numéro de catalogue B5349913
Poids moléculaire: 337.3 g/mol
Clé InChI: NEFBOKZQOMEPLY-UVTDQMKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone, commonly known as DMNI, is a synthetic compound that has been widely studied in the field of medicinal chemistry. DMNI is a member of the isoxazolone family, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mécanisme D'action

The mechanism of action of DMNI is not fully understood, but several studies have suggested that DMNI induces apoptosis in cancer cells by activating the mitochondrial pathway. DMNI increases the expression of pro-apoptotic proteins such as Bax and decreases the expression of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. DMNI also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
In inflammation research, DMNI inhibits the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes. DMNI also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and microglia. The exact mechanism by which DMNI exerts its anti-inflammatory effects is not fully understood.
Biochemical and Physiological Effects
DMNI has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer research, DMNI has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. DMNI has also been shown to enhance the cytotoxicity of chemotherapy drugs such as cisplatin and doxorubicin.
In inflammation research, DMNI has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia and astrocytes. DMNI has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

DMNI has several advantages for lab experiments, including its high yield synthesis method, its diverse biological activities, and its potential therapeutic applications. However, DMNI also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Further research is needed to optimize the formulation and dosage of DMNI for its potential therapeutic applications.

Orientations Futures

There are several future directions for the study of DMNI, including its optimization as a photosensitizer for photodynamic therapy, its development as a therapeutic agent for the treatment of cancer and inflammatory diseases, and its potential use as a diagnostic tool for cancer imaging. Further studies are also needed to elucidate the mechanism of action of DMNI and to optimize its formulation and dosage for its potential therapeutic applications.

Méthodes De Synthèse

DMNI is synthesized by the reaction of 4-(dimethylamino)benzaldehyde with 3-nitroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in ethanol at room temperature, and the product is obtained in high yield after purification by recrystallization. The chemical structure of DMNI is shown in Figure 1.

Applications De Recherche Scientifique

DMNI has been extensively studied for its potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and a photosensitizer for photodynamic therapy. In cancer research, DMNI has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DMNI induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. DMNI has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
In inflammation research, DMNI has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and microglia. DMNI also inhibits the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes. DMNI has been suggested as a potential therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease.
In photodynamic therapy, DMNI is used as a photosensitizer to induce cell death in cancer cells. DMNI absorbs light at a wavelength of 400-500 nm, which activates the compound and generates reactive oxygen species (ROS) that cause oxidative damage to cancer cells. DMNI has been used in preclinical studies for the treatment of various cancers, including glioblastoma, melanoma, and breast cancer.

Propriétés

IUPAC Name

(4Z)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-20(2)15-9-8-12(11-16(15)21(23)24)10-14-17(19-25-18(14)22)13-6-4-3-5-7-13/h3-11H,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFBOKZQOMEPLY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.